(E)-N-(5-chloro-2-methoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
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Overview
Description
(E)-N-(5-chloro-2-methoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its complex structure, which includes a thiazole ring, a carboximidoyl cyanide group, and various substituted phenyl and anilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-chloro-2-methoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Substitution Reactions:
Formation of the Carboximidoyl Cyanide Group: This step involves the reaction of the thiazole derivative with cyanogen bromide under basic conditions to form the carboximidoyl cyanide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods such as chromatography, and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-chloro-2-methoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms.
Scientific Research Applications
(E)-N-(5-chloro-2-methoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(5-chloro-2-methoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or other cellular processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(5-chloro-2-methoxyanilino)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl chloride
- (2E)-N-(5-chloro-2-methoxyanilino)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl bromide
- (2E)-N-(5-chloro-2-methoxyanilino)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl fluoride
Uniqueness
(E)-N-(5-chloro-2-methoxyphenyl)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
(2E)-N-(5-chloro-2-methoxyanilino)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS/c1-12-4-6-15(13(2)8-12)18-11-27-20(23-18)17(10-22)25-24-16-9-14(21)5-7-19(16)26-3/h4-9,11,24H,1-3H3/b25-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWXZLXHBVABGA-KOEQRZSOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)Cl)OC)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)Cl)OC)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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